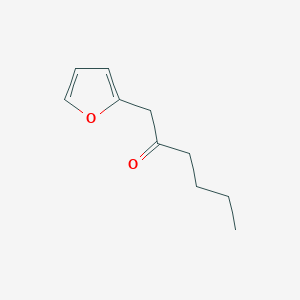

1-(Furan-2-yl)hexan-2-one

Description

Significance of Furan (B31954) Derivatives as Pivotal Heterocyclic Building Blocks in Organic Synthesis

Furan and its derivatives are fundamental heterocyclic compounds that serve as versatile building blocks in the synthesis of more complex molecules. numberanalytics.com The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common structural motif in numerous natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.nettubitak.gov.tr Its aromaticity, though less pronounced than that of benzene, allows for a range of substitution reactions, while the presence of the oxygen heteroatom influences its reactivity and provides a site for coordination with metal catalysts. numberanalytics.comnumberanalytics.com The ability to functionalize the furan ring at various positions makes it a highly adaptable scaffold for constructing diverse molecular architectures. nih.gov

Furan derivatives are key starting materials for the synthesis of a wide variety of other heterocyclic and carbocyclic compounds through transformations such as Diels-Alder reactions, ring-opening reactions, and various coupling reactions. chim.it For instance, the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols, provides a powerful method for the synthesis of dihydropyranones, which are important intermediates in the synthesis of many natural products. chim.it The versatility of furan derivatives is further highlighted by their use in the production of advanced materials, including polymers with unique thermal and chemical resistance properties. numberanalytics.com

Strategic Importance of Ketones Bearing Furan Moieties as Key Intermediates

Ketones that incorporate a furan ring are strategically important intermediates in organic synthesis due to the combined reactivity of both the furan and ketone functionalities. acs.orgrsc.org The ketone group can undergo a wide range of classical reactions, such as nucleophilic addition, reduction to alcohols, and conversion to imines or other derivatives. Simultaneously, the furan ring can participate in electrophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. organic-chemistry.org

This dual reactivity allows for the sequential or sometimes simultaneous transformation of different parts of the molecule, providing a powerful strategy for the synthesis of complex target molecules. For example, a ketone functionality can be used to introduce a new stereocenter, while the furan ring can be later transformed into a different cyclic or acyclic system. This strategic combination of functionalities makes furanic ketones valuable precursors in the synthesis of natural products, pharmaceuticals, and functional materials. tubitak.gov.trrsc.org

Research Landscape of 1-(Furan-2-yl)hexan-2-one and Related Structures: An Overview

The research landscape surrounding this compound and related furanic ketones is diverse, spanning areas from synthetic methodology development to the exploration of their potential applications. While specific research on this compound itself is not extensively documented in publicly available literature, the broader class of furanic ketones is the subject of ongoing investigation.

Research efforts in this area often focus on the development of new and efficient synthetic methods for the preparation of furanic ketones. rsc.orgresearchgate.net These methods include Friedel-Crafts acylation of furan, oxidation of corresponding furfuryl alcohols, and various coupling strategies. rsc.orgnih.gov For instance, a common route to β-keto-2-substituted furans involves the reaction of a furyl lithium species with an epoxide, followed by oxidation of the resulting alcohol. rsc.org

Furthermore, the reactivity of furanic ketones is a key area of study. This includes investigations into their behavior in cycloaddition reactions, their use as precursors for other heterocyclic systems, and their application in multicomponent reactions. tubitak.gov.tr The development of catalytic systems that can selectively transform either the furan ring or the ketone group is also a significant area of interest. organic-chemistry.org While detailed studies on this compound are limited, the principles and reactions established for other furanic ketones provide a strong foundation for understanding its potential chemical behavior and utility in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-5-9(11)8-10-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOXBBGPKWFOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis and Derivatization of 1 Furan 2 Yl Hexan 2 One and Analogues

Established Synthetic Pathways to Furan-2-yl Ketones

The furan-2-yl ketone moiety is a common structural motif, and numerous synthetic strategies have been developed for its construction. These methods offer varying degrees of complexity, regioselectivity, and substrate scope.

Direct C-H alkylation of furan (B31954) derivatives through radical pathways presents a modern and efficient method for the synthesis of substituted furans. Palladium-catalyzed radical alkylation has been shown to be effective for the α-alkylation of furans using alkyl iodides. This approach is advantageous due to its good functional group tolerance and practical reaction conditions. The proposed mechanism involves a single electron transfer from a Pd(0) species to the alkyl iodide, generating an alkyl radical. This radical then adds to the furan ring, followed by a subsequent single electron transfer and deprotonation to yield the α-alkylated furan. While this method is promising for introducing alkyl chains, its direct application to the synthesis of 1-(furan-2-yl)hexan-2-one would require a precursor that already contains the keto functionality or a subsequent oxidation step.

Annulation reactions, which involve the formation of a ring from one or more starting materials, are a powerful tool in heterocyclic synthesis. Copper(II)-catalyzed intermolecular annulation of aryl ketones with a range of aromatic olefins under ambient air can produce multisubstituted furan derivatives in good yields. organic-chemistry.org This method is applicable to both cyclic and acyclic aryl ketones. organic-chemistry.org Another approach involves the copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes, which allows for the regioselective synthesis of multisubstituted furans. These methods are particularly useful for constructing highly substituted furan rings, which can be precursors to complex furan-2-yl ketones.

Metal-catalyzed reactions are central to modern organic synthesis and have been extensively applied to the construction of the furan ring. A variety of transition metals, including palladium, gold, and copper, have been employed to catalyze the formation of furans from diverse starting materials.

Palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides provide rapid access to 2,3,4-trisubstituted furans in a regioselective manner. organic-chemistry.org Gold-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols is another efficient method for synthesizing fused furans under moderate conditions. organic-chemistry.org Copper-catalyzed reactions are also prevalent, with one notable example being the one-pot synthesis of 2,5-disubstituted furans from the elimination reaction of β-chlorovinyl ketones in the presence of a copper(I) catalyst. organic-chemistry.org These metal-catalyzed strategies offer high efficiency and control over the substitution pattern of the resulting furan ring, making them valuable for the synthesis of precursors to furan-2-yl ketones.

Condensation reactions are a classical yet effective method for synthesizing furan derivatives. The Paal-Knorr furan synthesis, for instance, involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce furans. This method is versatile and widely used for the synthesis of various substituted furans.

Another important condensation reaction is the Friedel-Crafts acylation of furan. stackexchange.comresearchgate.net This reaction introduces an acyl group directly onto the furan ring, typically at the 2-position, using an acyl halide or anhydride in the presence of a Lewis acid catalyst. pharmaguideline.comgoogle.com Due to the acid sensitivity of the furan ring, milder catalysts such as boron trifluoride etherate are often preferred over stronger Lewis acids like aluminum chloride to avoid polymerization. stackexchange.compharmaguideline.com This direct acylation is a highly relevant pathway for the synthesis of furan-2-yl ketones.

The following table summarizes representative conditions for the Friedel-Crafts acylation of furan:

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Acetic Anhydride | Boron Trifluoride Etherate | Diethyl Ether | 0-5 | 75-90 |

| Propionic Anhydride | Boron Trifluoride Etherate | Diethyl Ether | 0-5 | 70-85 |

| Benzoyl Chloride | Stannic Chloride | Benzene | 25 | 60-75 |

This table presents generalized data from various sources and is for illustrative purposes.

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including functionalized furans. These reactions involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. An example is the synthesis of highly functionalized furans through the reaction of arylglyoxals, acetylacetone, and phenols. This catalyst-free reaction proceeds in the presence of a base to afford polysubstituted furans in high yields. MCRs offer several advantages, including simplified experimental procedures, reduced waste generation, and the ability to rapidly generate molecular diversity, making them an attractive strategy for the synthesis of complex furan derivatives.

Targeted Synthesis of this compound

The synthesis of this compound can be envisioned through several established synthetic routes, primarily leveraging the reactivity of the furan ring and standard ketone-forming reactions.

A plausible and direct approach is the Friedel-Crafts acylation of furan with hexanoyl chloride or hexanoic anhydride . pharmaguideline.comgoogle.com This electrophilic substitution reaction would introduce the hexanoyl group at the highly reactive C2 position of the furan ring. To mitigate the acid-sensitivity of furan and prevent polymerization, a mild Lewis acid catalyst such as boron trifluoride etherate or stannic chloride would be employed under controlled temperature conditions. stackexchange.compharmaguideline.com

An alternative strategy involves the use of organometallic reagents. 2-Furyllithium , which can be readily prepared by the deprotonation of furan with a strong base like n-butyllithium, can act as a nucleophile. iust.ac.ir The reaction of 2-furyllithium with hexanal would yield a secondary alcohol, 1-(furan-2-yl)hexan-1-ol. Subsequent oxidation of this alcohol using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, would furnish the target ketone, this compound. organic-chemistry.orguhamka.ac.id

The table below outlines these two potential synthetic routes:

| Route | Step 1 | Step 2 |

| Friedel-Crafts Acylation | Reaction of furan with hexanoyl chloride or hexanoic anhydride in the presence of a mild Lewis acid catalyst (e.g., BF3·OEt2). | - |

| Organometallic Addition and Oxidation | Reaction of 2-furyllithium with hexanal to form 1-(furan-2-yl)hexan-1-ol. | Oxidation of the resulting secondary alcohol to the corresponding ketone. |

This table illustrates theoretical synthetic pathways based on established chemical principles.

Synthesis via Oxidation of 1-(Furan-2-yl)hexan-2-ol

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis and a direct method for preparing this compound from its corresponding alcohol precursor, 1-(furan-2-yl)hexan-2-ol. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

One effective method for the oxidation of secondary alcohols to ketones involves the use of 2-iodoxybenzoic acid (IBX). For instance, the synthesis of 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-one (MMA-409) was achieved through the oxidation of the corresponding secondary alcohol, 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-ol, using IBX in ethyl acetate. nih.gov This reaction is typically carried out under reflux for several hours. nih.gov A similar strategy can be applied to the oxidation of 1-(furan-2-yl)hexan-2-ol. The reaction proceeds by the interaction of the alcohol with the hypervalent iodine reagent, leading to the formation of the ketone and the reduction of IBX to 2-iodobenzoic acid.

The table below summarizes a representative oxidation reaction for a furanic alcohol.

| Precursor | Oxidizing Agent | Solvent | Product |

| 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-ol | 2-Iodoxybenzoic acid (IBX) | Ethyl acetate | 1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-one |

Precursor Chemistry and Reaction Schemes for Hexanone Chain Integration

The integration of a hexanone chain onto a furan ring can be accomplished through various synthetic routes, often involving the acylation of the furan ring or the condensation of furan derivatives with appropriate precursors.

A common approach is the Friedel-Crafts acylation of furan with an acyl chloride, such as hexanoyl chloride, in the presence of a Lewis acid catalyst. However, the high reactivity of the furan ring can lead to polymerization and other side reactions. A milder alternative involves the reaction of furan with adipoyl chloride in the presence of aluminum trichloride to synthesize 1,6-di(furan-2-yl)hexane-1,6-dione. nih.gov This demonstrates the feasibility of introducing a six-carbon chain onto the furan ring via acylation.

Another strategy involves the condensation of 2-methylfuran with pentanal, which, through a series of hydrolysis and condensation reactions, can lead to the formation of a ketone with a furan moiety. researchgate.net The reaction of ketones with acetylene in the presence of a strong base like potassium hydroxide in dimethyl sulfoxide (DMSO) can also yield polysubstituted furans, providing a pathway to complex furanic ketones. researchgate.net

Furthermore, the synthesis of substituted furans can be achieved through cascade reactions. For example, γ-alkynyl ketones can undergo acid-promoted cyclization to form substituted furans through an allene intermediate. nih.gov The Michael addition of 2-substituted furans to α,β-unsaturated carbonyl compounds is another versatile method for synthesizing furan derivatives with extended carbon chains. nih.gov

The following table outlines different strategies for integrating a hexanone or similar chain onto a furan ring.

| Furan Precursor | Reagent | Catalyst/Conditions | Product Type |

| Furan | Adipoyl chloride | AlCl₃ | Diketo-difuran |

| 2-Methylfuran | Pentanal | Solid acid catalyst | Furan with ketone side chain |

| Ketones | Acetylene | KOH/DMSO | Polysubstituted furans |

| γ-Alkynyl ketones | Acid | - | Substituted furans |

| 2-Substituted furans | α,β-Unsaturated carbonyls | - | Furan with functionalized alkyl chain |

Asymmetric and Stereoselective Synthetic Approaches to Furanic Ketone Derivatives

The development of asymmetric and stereoselective methods is paramount for the synthesis of chiral furanic ketone derivatives, which are valuable building blocks in medicinal chemistry and materials science. These approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of specific enantiomers or diastereomers.

Enantioselective Transformation of Chiral Furan Intermediates

Enantioselective synthesis of furan-containing compounds can be achieved through various catalytic methods. One notable strategy is the enantioselective total synthesis of a furan-containing polyketide which utilized a chemo- and enantioselective epoxidation of a cyclohexadiene derivative using the Shi asymmetric epoxidation. jst.go.jpnih.gov This key step introduces chirality early in the synthetic sequence, which is then carried through to the final furan-containing product.

Catalytic enantioselective methods for the preparation of α-quaternary acyclic ketones have also been developed. nih.gov These methods often employ chiral catalysts, such as those based on copper, to control the stereochemistry of the reaction. nih.gov The use of chiral Rh(III) complexes has been reported for the enantioselective synthesis of five-membered-ring atropisomers, including those containing a furan ring, via C-H functionalization. ntu.ac.uk

The table below highlights some enantioselective methods applicable to the synthesis of chiral furan derivatives.

| Reaction Type | Catalyst/Reagent | Key Feature |

| Asymmetric Epoxidation | Shi catalyst | Enantioselective formation of an epoxide intermediate |

| α-Quaternary Ketone Synthesis | Chiral phosphine, Copper catalyst | Enantioselective formation of a dialkyl-substituted α-quaternary stereocenter |

| C-H Functionalization | Chiral Rh(III) complex | Enantioselective synthesis of furan-containing atropisomers |

Diastereoselective Control in Furan Ketone Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of furan ketones, this can be achieved through catalyst-controlled reactions or by taking advantage of the inherent stereochemical biases of the substrates.

An example of catalyst-controlled diastereoselectivity is the asymmetric nitro-Michael reaction of 5-substituted 2(3H)-furanones with nitroalkenes. acs.orgnih.gov By using an epi-quinine catalyst, a switch in diastereoselectivity from syn to anti can be achieved with high diastereomeric ratios (up to 96:4 dr, anti). acs.orgnih.gov

The synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates via a cascade inter-intramolecular double Michael addition strategy also demonstrates excellent diastereoselectivity. beilstein-journals.orgresearchgate.net This approach can be adapted for the synthesis of complex molecules containing a furan ring. Additionally, cobalt-catalyzed enantioselective hydroalkylation of oxa- or azabicyclic alkenes can proceed with excellent diastereoselectivity when substrates with pre-existing stereocenters are used, by matching the enantiomer of the chiral ligand. acs.org

The following table summarizes approaches for achieving diastereoselective control in the synthesis of furan-containing compounds.

| Reaction | Substrates | Catalyst/Conditions | Diastereomeric Ratio (dr) |

| Asymmetric Nitro-Michael Reaction | 5-Substituted 2(3H)-furanones, Nitroalkenes | epi-Quinine catalyst | Up to 96:4 (anti) |

| Cascade Double Michael Addition | Curcumins, Arylidenemalonates | aq. KOH, TBAB | Complete diastereoselectivity in most cases |

| Enantioselective Hydroalkylation | Oxa- or Azabicyclic alkenes with pre-existing stereocenters | Cobalt catalyst with chiral ligand | Excellent diastereoselectivity |

Biocatalytic Strategies for Chiral Furanic Alcohol Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral building blocks. Chiral furanic alcohols, as precursors to chiral furanic ketones, can be synthesized with high enantiomeric excess using enzymes. Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.

The use of ADHs, often coupled with a cofactor regeneration system, allows for the efficient and stereoselective reduction of a wide range of ketones. nih.govnih.gov For example, a novel medium-chain alcohol dehydrogenase from Rhodococcus sp. has been shown to catalyze the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with excellent enantioselectivity. nih.gov This approach can be applied to furan-containing ketones to produce the desired chiral alcohol precursors.

Whole-cell biocatalysts are also employed for these transformations. For instance, the biocatalytic hydrogenation of furfural to furfuryl alcohol can be achieved using various microorganisms. researchgate.net While this produces a primary alcohol, similar enzymatic systems can be engineered or selected for the reduction of ketones to chiral secondary alcohols.

The table below provides an overview of biocatalytic methods for producing chiral alcohols.

| Enzyme/Biocatalyst | Reaction Type | Substrate | Product | Key Advantage |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral ketone | Chiral secondary alcohol | High enantioselectivity |

| Whole-cell biocatalyst | Reduction | Furfural | Furfuryl alcohol | Green and sustainable |

Biocatalysis and Chemoenzymatic Synthesis in Furan Chemistry

Biocatalysis and chemoenzymatic approaches are increasingly being utilized in furan chemistry to develop more sustainable and efficient synthetic routes. These methods combine the high selectivity of enzymes with the versatility of chemical reactions.

Chemoenzymatic synthesis can be employed for the conversion of biomass-derived furan aldehydes into valuable chemicals. rsc.org For instance, transaminases have been used to convert furfural and its derivatives into the corresponding amines with high yields. rsc.org This highlights the potential of enzymes to perform selective functional group transformations on the furan ring.

The biocatalytic upgrading of 5-hydroxymethylfurfural (HMF) into high-value derivatives is another area of active research. researchgate.net This often involves a cascade of enzymatic reactions to achieve multiple transformations in a one-pot setting. Such strategies can be envisioned for the synthesis of complex furanic ketones from simpler furan precursors.

The combination of heterogeneous catalysts and biocatalysts in tandem reactions offers a powerful tool for the synthesis of bio-based furans. researchgate.net For example, a one-pot chemoenzymatic process can be designed where a chemical catalyst first converts a biomass-derived starting material into a furan intermediate, which is then further transformed by a biocatalyst.

The following table lists some applications of biocatalysis and chemoenzymatic synthesis in furan chemistry.

| Approach | Application | Example |

| Biocatalysis | Amine synthesis | Conversion of furfural to furfurylamine using transaminases |

| Chemoenzymatic Synthesis | Upgrading of HMF | Multi-step enzymatic conversion of HMF to derivatives |

| Tandem Catalysis | Bio-based furan synthesis | Combination of a heterogeneous catalyst and a biocatalyst in a one-pot reaction |

Enzymatic Transformations of Furan Aldehydes and Ketones

The functionalization of the furan ring and its side chains can be achieved with high precision using isolated enzymes. These biocatalysts facilitate a range of chemical reactions, including oxidations, reductions, and the formation of new carbon-carbon or carbon-nitrogen bonds, which are fundamental for synthesizing analogues of this compound. researchgate.net

Key enzymatic transformations include:

Oxidation: Enzymes such as HMF oxidase (HMFO) and galactose oxidase can selectively oxidize the aldehyde and alcohol groups of furan derivatives. For instance, the biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF) can proceed through two different pathways to yield 2,5-furandicarboxylic acid (FDCA), a valuable polymer precursor. acs.org One route involves the initial oxidation of the aldehyde group to a carboxylic acid, while the other begins with the oxidation of the alcohol group. acs.org

Reduction: Ketoreductases and alcohol dehydrogenases are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols, which are valuable intermediates in pharmaceuticals. nih.gov This is particularly relevant for producing chiral alcohol analogues of furan ketones.

C-N Bond Formation (Amination): Transaminases (TAs) are crucial for converting furan aldehydes and ketones into valuable furfurylamines. nih.gov Recent research has highlighted robust TAs, such as one from Shimia marina (SMTA), that exhibit high activity and broad substrate specificity for the amination of various furan aldehydes. nih.gov These enzymes are instrumental in producing monomers for advanced biopolymers like polyamides. nih.gov

Esterification and Amidation: Lipases, such as the immobilized Candida antarctica Lipase B (CALB), are highly effective catalysts for the synthesis of furan-based polyesters and polyamides. acs.org They catalyze the polycondensation of furanic diacids or diesters with diols or diamines, respectively. acs.org

The following table summarizes selected enzymatic transformations of furan compounds.

| Enzyme Type | Specific Enzyme | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Oxidase | HMF Oxidase (HMFO) | 5-(Hydroxymethyl)furfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Enables the biocatalytic oxidation of HMF to the valuable polymer monomer FDCA. acs.org | acs.org |

| Transaminase | Transaminase from Shimia marina (SMTA) | Furan aldehydes (e.g., HMF) | Furfurylamines (e.g., 2,5-bis(aminomethyl)furan) | Provides a scalable method for producing furan-based amines for polymer and pharmaceutical applications. nih.gov | nih.gov |

| Lipase | Candida antarctica Lipase B (CALB), immobilized as Novozym 435 | Dimethyl 2,5-furandicarboxylate (DMFDCA) and diols | Furan-based polyesters | Catalyzes the synthesis of high molecular weight bioplastics under mild conditions. acs.org | acs.org |

| Peroxidase/Oxidase/ Reductase Cascade | Chloroperoxidase, Oxidase, Alcohol Dehydrogenase | Hydroxy-functionalized furans | Optically pure spirolactones | A fully biocatalytic one-pot cascade transforms furans into complex, stereochemically defined spirolactones. acs.org | acs.org |

Whole-Cell Biocatalytic Systems for Furan Compound Production

Utilizing whole microbial cells as biocatalysts offers significant advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems, which are essential for many oxidation and reduction reactions. nih.gov Various wild-type and genetically engineered microorganisms, including bacteria and yeast, have been developed as "cell factories" for the production of furan derivatives from platform chemicals like HMF and furfural. mdpi.com

Whole-cell systems have proven effective for:

Oxidation of Furan Aldehydes: Engineered Escherichia coli cells have been used to produce furan carboxylic acids with high productivity. scilit.com For example, recombinant E. coli can quantitatively convert furfural into 2-furoic acid.

Reduction of Furan Aldehydes and Ketones: A wide range of microorganisms, including Saccharomyces cerevisiae, can reduce the aldehyde group of HMF to produce 2,5-bis(hydroxymethyl)furan (BHMF), a useful diol for polymer synthesis. mdpi.com

Carboligation: Recombinant E. coli expressing benzaldehyde lyase from Pseudomonas fluorescens can catalyze the carboligation of 5-HMF to form C12 derivatives like 5,5'-bis(hydroxymethyl)furoin (DHMF), demonstrating the ability to create new C-C bonds. nih.gov

The table below details several whole-cell biocatalytic systems used for the transformation of furan compounds.

| Microorganism | Substrate | Primary Product | Titer/Yield | Reference |

|---|---|---|---|---|

| Burkholderia contaminans NJPI-15 | 5-(Hydroxymethyl)furfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | 656 mM Titer, 94% Yield | mdpi.com |

| Kluyveromyces marxianus | 5-(Hydroxymethyl)furfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | 55.3 mM Titer, 99.65% Yield | mdpi.com |

| Engineered Pseudomonas putida S12 | 5-(Hydroxymethyl)furfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 193 mM Titer, 97% Yield | mdpi.com |

| Gluconobacter oxydans | 5-(Hydroxymethyl)furfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 450 mM Titer, 98.6% Yield | mdpi.com |

| Engineered Escherichia coli | Furfural | 2-Furoic acid (FCA) | 227 mM Product, 2.0 g/L·h Productivity | scilit.com |

| Engineered Escherichia coli | 5-(Hydroxymethyl)furfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 3.7 g/L·h Productivity | scilit.com |

| Engineered Escherichia coli | 5-HMF | 5,5'-bis(hydroxymethyl)furoin (DHMF) | 53.0 g/L Titer, 10.6 g/L·h Productivity | nih.govproquest.com |

Biocatalyst Engineering and Reaction Engineering Strategies for Furanic Compounds

To overcome the limitations of natural biocatalysts and improve the economic viability of bioprocesses, various engineering strategies are employed. These can be broadly categorized into biocatalyst engineering (modifying the enzyme or cell) and reaction engineering (optimizing the process conditions). researchgate.net

Biocatalyst Engineering:

Rational Mutagenesis: By analyzing the structure of an enzyme's active site, researchers can make specific mutations to improve its performance. For example, a carboxyl methyltransferase was engineered via rational mutagenesis to enhance its ability to perform a second, typically slow, methylation step in the conversion of FDCA to its dimethyl ester, a key bioplastic precursor. chemistryviews.org

Metabolic and Cofactor Engineering: This involves modifying the metabolic pathways within a whole-cell biocatalyst. A notable strategy is enhancing the regeneration of essential cofactors like NAD+. By introducing an NADH oxidase into E. coli, the intracellular regeneration of NAD+ was promoted, which significantly boosted the efficiency of aldehyde dehydrogenases responsible for oxidizing toxic furans into valuable furan carboxylic acids. scilit.com

Protein Fusion: Fusing two enzymes that act sequentially in a pathway can increase efficiency by channeling the intermediate substrate directly from the first enzyme to the second. This strategy was used to increase the production of α-farnesene in E. coli by fusing FPP synthase and α-farnesene synthase. nih.gov

Reaction Engineering:

Enzyme Immobilization: Attaching enzymes to a solid support can significantly enhance their stability, reusability, and tolerance to harsh reaction conditions. mdpi.com For the conversion of HMF to 2,5-diformylfuran (DFF), a tri-enzyme system (galactose oxidase, catalase, and horseradish peroxidase) was co-immobilized, which improved its tolerance to high substrate concentrations and allowed it to be recycled 30 times while retaining 86% of its initial activity. nih.govnih.gov Immobilization of amine transaminases has also been shown to be effective for reuse in multiple reaction cycles for the synthesis of furfurylamines. mdpi.com

Process Optimization: Adjusting reaction parameters such as temperature, pH, and substrate feeding strategy is critical. For instance, fed-batch processes, where the substrate is added incrementally, are often used to circumvent the toxicity of high concentrations of furan compounds like HMF to microbial cells. mdpi.comproquest.com

Use of Biphasic Systems: Implementing a two-phase (e.g., aqueous-organic) reaction system can improve productivity by continuously removing the product from the aqueous phase where the biocatalyst resides. This minimizes product inhibition and can simplify downstream processing.

These engineering strategies are crucial for developing robust and efficient biocatalytic processes capable of producing furan-based chemicals at an industrial scale. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1 Furan 2 Yl Hexan 2 One and Analogues

Mechanistic Studies of Furan (B31954) Ring Formation and Functionalization

The synthesis of the furan ring, the core of 1-(Furan-2-yl)hexan-2-one, can be achieved through various mechanistic pathways. These methods not only allow for the construction of the heterocyclic ring but also provide routes for introducing a wide range of substituents.

Two of the most fundamental reactions for forming cyclic structures involving the furan scaffold are the Paal-Knorr synthesis for its formation and the Diels-Alder reaction for its use in constructing larger rings.

Paal-Knorr Synthesis The Paal-Knorr synthesis is a widely used and versatile method for synthesizing substituted furans from 1,4-dicarbonyl compounds. wikipedia.org The reaction is typically carried out under acidic conditions, using either protic acids like sulfuric or hydrochloric acid, or Lewis acids. wikipedia.org The mechanism, elucidated in the 1990s, involves several key steps. wikipedia.org It begins with the protonation of one of the carbonyl groups, which is then attacked by the enol form of the other carbonyl. wikipedia.orgresearchgate.net This intramolecular cyclization forms a hemiacetal intermediate. wikipedia.org Subsequent dehydration of this intermediate leads to the formation of the stable aromatic furan ring. wikipedia.orgalfa-chemistry.com The ring formation is the rate-determining step of the reaction. alfa-chemistry.com

Diels-Alder Reaction The Diels-Alder reaction is a [4+2] cycloaddition that utilizes the furan ring as a diene to react with a dienophile, forming a six-membered ring, typically a 7-oxanorbornene derivative. zbaqchem.comrsc.org This reaction is a powerful tool in organic synthesis for creating complex cyclic architectures from simple precursors. nih.gov The mechanism is generally considered a concerted pathway, though stepwise mechanisms are also possible depending on the reactants. nih.gov Furan's participation in Diels-Alder reactions is often reversible, and the stability of the resulting adduct can be influenced by kinetic and thermodynamic factors. nih.govuwindsor.ca For instance, the reaction between furan and maleic anhydride is a classic example where the endo product is kinetically favored, but the exo product can also be formed, particularly as these reactions are often reversible. zbaqchem.comuwindsor.ca The reaction can be controlled by adjusting conditions such as temperature, pressure, and the use of catalysts. zbaqchem.com

| Feature | Paal-Knorr Synthesis | Diels-Alder Reaction |

|---|---|---|

| Reaction Type | Acid-catalyzed cyclization/dehydration wikipedia.org | [4+2] Cycloaddition zbaqchem.com |

| Starting Materials | 1,4-Dicarbonyl compounds wikipedia.org | Furan (as diene) and a dienophile (e.g., maleimide, maleic anhydride) zbaqchem.com |

| Product | Substituted furan wikipedia.org | 7-oxanorbornene derivative (six-membered ring adduct) rsc.org |

| Key Intermediate | Hemiacetal wikipedia.org | Cyclic transition state zbaqchem.com |

| Reversibility | Generally irreversible | Often reversible nih.govuwindsor.ca |

Radical-mediated reactions offer alternative pathways for the synthesis and functionalization of furan rings. One such approach involves metalloradical catalysis. For instance, a cobalt(II)-catalyzed process enables the synthesis of polysubstituted furans from α-diazocarbonyls and terminal alkynes. nih.gov The proposed mechanism involves the formation of a Co(III)-carbene radical, which adds to the alkyne to generate a vinyl radical intermediate. nih.gov This intermediate then undergoes a consecutive radical addition to the carbonyl group, followed by cyclization and radical β-scission to release the furan product. nih.gov This method is notable for its tolerance of various functional groups and its ability to produce polyfunctionalized furans with high regioselectivity. nih.gov Furan derivatives can also be involved in radical generation for applications such as photoinitiation of polymerization. mdpi.com

Transition metal catalysis is a cornerstone of modern organic synthesis and provides numerous efficient routes to furan derivatives. magtech.com.cnarkat-usa.org These reactions can be broadly categorized into methods that construct the furan ring and those that functionalize a pre-existing ring. hud.ac.ukresearchgate.net

Gold-Catalyzed Synthesis : Gold complexes are effective catalysts for synthesizing furans. One mechanism involves the activation of an alkyne by a gold species, followed by nucleophilic attack from an epoxide oxygen to initiate cyclization. hud.ac.uk Another pathway uses gold catalysis for the 5-exo-dig cyclization of β-allenic ketones. arkat-usa.org

Copper-Catalyzed Synthesis : Copper catalysts can mediate the intramolecular O-vinylation of ketones with vinyl bromides to form furans. hud.ac.uk They are also used in [4+1] cycloadditions between diazoacetates and α,β-acetylenic ketones, proceeding through a copper carbene complex and a carbonyl ylid intermediate. hud.ac.uk

Palladium-Catalyzed Functionalization : Palladium catalysts are widely used for the direct arylation of furan rings via C-H bond activation. acs.org This provides an efficient method for creating C-C bonds, coupling furan derivatives with aryl halides to produce arylfurans. acs.org The choice of ligands and oxidants is critical for achieving high yields in these reactions. researchgate.netacs.org

Rhodium-Catalyzed Synthesis : Rhodium(III) catalysts can be used to construct dihydrobenzofuran skeletons through C-H functionalization and [3+2] annulation reactions. rsc.org

| Metal Catalyst | Reaction Type | Starting Materials | General Mechanism |

|---|---|---|---|

| Gold (Au) | Cycloisomerization / Cyclization arkat-usa.orghud.ac.uk | Alkynyl epoxides, Allenyl ketones arkat-usa.orghud.ac.uk | Alkyne activation followed by nucleophilic attack and cyclization. hud.ac.uk |

| Copper (Cu) | Intramolecular Coupling / Cycloaddition hud.ac.uk | Ketones and vinyl bromides, Diazoacetates and acetylenic ketones hud.ac.uk | Formation of copper carbene complexes or intramolecular O-vinylation. hud.ac.uk |

| Palladium (Pd) | Direct Arylation (C-H Functionalization) acs.org | Furan derivatives and aryl halides acs.org | Catalytic cycle involving C-H activation of the furan ring. acs.org |

| Rhodium (Rh) | Annulation rsc.org | N-phenoxyacetamides and alkenes rsc.org | C-H functionalization followed by [3+2] annulation. rsc.org |

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. In the context of furans, this involves designing reactions that mimic biosynthetic pathways. acs.org An example is the synthesis of methylenomycin furans (MMFs), which are bacterial signaling molecules. acs.org A scandium triflate-catalyzed domino reaction of β-ketoesters and dihydroxyacetone has been developed that yields 2,3,4-substituted furans. acs.org The proposed reaction sequence—involving an aldol reaction, cyclization, and dehydrative aromatization—is thought to be reminiscent of the enzymatic condensation of dihydroxyacetone phosphate and a β-ketothioester in the natural biosynthesis of these molecules. acs.org This approach highlights how principles from natural metabolism can inspire novel and efficient synthetic routes to complex furan-containing compounds. researchgate.net

Reactivity of the Furan Moiety

The furan ring is a π-rich heterocycle, which makes it significantly more reactive than aromatic compounds like benzene. chemicalbook.com This enhanced reactivity governs the types of chemical transformations that this compound and its analogues can undergo.

Furan readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. pharmaguideline.com The reaction is estimated to be many orders of magnitude faster than that of benzene. chemicalbook.com This high reactivity is due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.com

The substitution pattern is highly regioselective. Electrophilic attack occurs preferentially at the C2 (or C5) position. chemicalbook.compearson.com The reason for this preference lies in the stability of the cationic intermediate (the arenium ion) formed during the reaction. When the electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, resulting in three possible resonance structures. chemicalbook.comquora.com In contrast, attack at the C3 position leads to an intermediate that is stabilized by only two resonance structures, making it less stable and the reaction pathway less favorable. chemicalbook.comquora.com

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | Acetyl nitrate (mild agent) at low temperature pharmaguideline.com | 2-Nitrofuran |

| Sulfonation | Sulfur trioxide/pyridine complex at room temperature pharmaguideline.com | Furan-2-sulfonic acid |

| Bromination | Bromine in DMF or dioxane at -5°C pharmaguideline.com | 2-Bromofuran |

Transformations at the Ketone Functionality and Alkyl Chain

The ketone group and the adjacent alkyl chain in this compound and its analogues provide additional sites for chemical modification.

The carbonyl group of the ketone can undergo a wide range of standard chemical transformations. These include reduction to a secondary alcohol, conversion to imines and oximes, and various nucleophilic addition reactions. Acylation of the furan ring can be achieved using acid anhydrides or acid halides, often with a mild catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com Condensation reactions with aldehydes and ketones are also possible, which can lead to the formation of oligomers or macrocyclic structures. pharmaguideline.com The reactivity of the carbonyl group allows for the introduction of diverse functionalities and the construction of more complex molecular frameworks. organic-chemistry.org For example, the reaction with dimethylsulfonium methylide can lead to the formation of vinyloxiranes, which can then rearrange to form substituted furans. organic-chemistry.org

Recent advances in C-H functionalization have enabled the direct modification of the alkyl chain of ketones. While specific examples for this compound are not detailed, methods for the γ-C(sp³)–H functionalization of saturated ketones have been developed. These reactions often proceed through the formation of an enone intermediate via α,β-dehydrogenation, which then activates the γ-C-H bond for subsequent reactions. researchgate.netnih.gov For example, a copper-catalyzed dehydrogenative γ-C(sp³)-H amination of saturated ketones has been reported to initiate a three-component coupling to form polysubstituted anilines. researchgate.netnih.govresearchgate.net Another approach involves the use of a transient directing group to facilitate palladium-catalyzed γ-arylation. researchgate.netnih.gov Microwave-promoted, iminyl-radical-mediated 1,5-hydrogen atom transfer has also been employed for the formal γ-C(sp³)–H activation of ketones. chemrxiv.org These methods offer powerful strategies for introducing functionality at a remote position of the alkyl chain, significantly expanding the synthetic utility of simple ketones.

| Method | Key Features | Product Type | Reference |

| Copper-catalyzed Dehydrogenative Amination | α,β-Desaturation initiates γ-functionalization | Polysubstituted anilines | researchgate.netnih.govresearchgate.net |

| Palladium-catalyzed Arylation | Uses a transient directing group | γ-Arylated ketones | researchgate.netnih.gov |

| Microwave-promoted Radical 1,5-HAT | Iminyl-radical-mediated | γ-Functionalized ketones (C-O or C-C bond formation) | chemrxiv.org |

The furan and ketone moieties in these compounds can be derivatized to create versatile synthetic intermediates. For instance, polysubstituted furans can be synthesized from ketones and acetylene in a one-pot domino reaction. researchgate.net The furan ring itself is a valuable building block for many biologically active compounds and can be derivatized to introduce various functionalities. nih.govnih.gov The ketone can be converted into other functional groups, or the entire molecule can be used as a scaffold for the synthesis of more complex structures. The ability to functionalize both the furan ring and the side chain allows for the generation of a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization in Furan Ketone Research

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which serves as a molecular fingerprint. For a furan (B31954) ketone like 1-(Furan-2-yl)hexan-2-one, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. jchps.comsemanticscholar.org Through various experiments, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H NMR and ¹³C NMR are the primary experiments. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and how they are coupled to neighboring protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

¹H NMR Spectrum: The furan ring protons of a 2-substituted furan typically appear as distinct multiplets in the downfield region (δ 6.0-7.5 ppm) due to the aromatic nature of the ring. stackexchange.com The protons on the alkyl chain will appear further upfield. The methylene (B1212753) protons adjacent to the furan ring (C1) and the carbonyl group (C3) will show characteristic splitting patterns based on their neighbors.

¹³C NMR Spectrum: The ¹³C NMR spectrum will show distinct signals for each of the 10 unique carbon atoms in this compound. The carbonyl carbon (C2) is highly deshielded and will appear significantly downfield (typically >200 ppm). The furan ring carbons appear in the aromatic region (δ 110-155 ppm), while the aliphatic carbons of the hexanone chain will be found in the upfield region (δ 10-50 ppm). chemicalbook.comchemicalbook.com

Predicted NMR Data for this compound: The following data is predicted based on known chemical shifts for furan, hexanone, and related structures.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Furan-5 | CH | ~7.35 (dd) | ~143 |

| Furan-3 | CH | ~6.25 (d) | ~110 |

| Furan-4 | CH | ~6.35 (dd) | ~111 |

| Furan-2 | C | - | ~152 |

| 1 | CH₂ | ~3.70 (s) | ~45 |

| 2 | C=O | - | ~207 |

| 3 | CH₂ | ~2.50 (t) | ~43 |

| 4 | CH₂ | ~1.55 (sext) | ~26 |

| 5 | CH₂ | ~1.30 (sext) | ~22 |

Note: s=singlet, d=doublet, t=triplet, sext=sextet, dd=doublet of doublets. Coupling constants (J) provide further structural information.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) can confirm H-H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range H-C connectivities, solidifying the structural assignment. wpmucdn.com

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions. whitman.edu

The molecular weight of this compound (C₁₀H₁₄O₂) is 166.22 g/mol . Therefore, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 166.

The fragmentation of the molecular ion is predictable and provides structural clues. libretexts.org Key fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This would result in the loss of a butyl radical (•C₄H₉) to give a prominent peak at m/z 95, or the loss of the furfuryl radical (•CH₂-C₄H₃O) to give a peak at m/z 85.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which would lead to the formation of a neutral butene molecule and a charged enol fragment at m/z 110.

Furan Ring Fragmentation: The furan ring itself can fragment, often initiated by cleavage at the C1-C2' bond, leading to characteristic ions such as the furfuryl cation at m/z 81. researchgate.neted.ac.uk

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 110 | [C₆H₆O₂]⁺˙ | McLafferty Rearrangement |

| 95 | [C₅H₃O-CO-CH₂]⁺ | Alpha-cleavage (loss of •C₄H₉) |

| 85 | [CH₃(CH₂)₃CO]⁺ | Alpha-cleavage (loss of •C₅H₅O) |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. vscht.cz Specific bonds vibrate at characteristic frequencies, and when the molecule is irradiated with infrared light, it absorbs energy at these frequencies. An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹).

For this compound, the key functional groups are the ketone, the furan ring (an aromatic ether), and the alkyl chain. The expected characteristic absorptions are summarized below. libretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| ~3120 | =C-H | Aromatic (Furan) C-H Stretch | Medium-Weak |

| 2850-2960 | C-H | Aliphatic (Alkyl) C-H Stretch | Strong |

| ~1715 | C=O | Ketone Carbonyl Stretch | Strong, Sharp |

| ~1500-1600 | C=C | Aromatic (Furan) Ring Stretch | Medium |

The strong, sharp absorption around 1715 cm⁻¹ is highly indicative of the saturated ketone carbonyl group. openstax.org The presence of bands for both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule. libretexts.org

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound like this compound and for quantifying it in complex samples.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column. A nonpolar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), would be appropriate for separating this compound from potential impurities or starting materials. mdpi.com GC is primarily used for purity assessment and can be coupled with various detectors, such as a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a complementary technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. shimadzu.com For a molecule of intermediate polarity like this compound, reversed-phase HPLC is the most common mode. This typically uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Compounds are separated based on their relative hydrophobicity. Detection is often performed using an ultraviolet (UV) detector, as the furan ring will absorb UV light at a characteristic wavelength. HPLC is valuable for analyzing less volatile impurities and for preparative separation to purify the compound. nih.gov

Hyphenated techniques combine the powerful separation capabilities of chromatography with the definitive detection capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile organic compounds. restek.com As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. This technique provides both the retention time (a chromatographic parameter) and the mass spectrum (a structural fingerprint) for each component. nih.gov For this compound, GC-MS would confirm its identity by matching both its retention time and its mass spectrum (including the molecular ion and fragmentation pattern discussed in section 4.1.2) with that of a known standard.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): For extremely complex mixtures, such as flavor and fragrance analyses, environmental samples, or metabolomics studies, comprehensive two-dimensional GC (GCxGC) offers significantly enhanced separation power. nih.govnih.gov In this technique, effluent from a primary GC column is sequentially trapped and re-injected onto a second, shorter column with a different stationary phase. osti.gov This results in a two-dimensional separation that can resolve compounds that co-elute in a single-column separation. ncsu.edu Coupling GCxGC with a Time-of-Flight Mass Spectrometer (TOFMS), which allows for very fast data acquisition, provides high-quality mass spectra for the very narrow peaks produced. gcms.cz This powerful combination would be capable of detecting and identifying trace amounts of this compound even in the most challenging sample matrices. nih.gov

Computational Chemistry and Theoretical Studies on Furanic Ketones

Molecular Modeling of Reaction Intermediates and Transition States

Molecular modeling is instrumental in elucidating the complex pathways of chemical reactions by characterizing the structures and energies of transient species like reaction intermediates and transition states. In the context of furanic ketones, computational studies have explored reactions such as those with hydroxyl radicals, which are relevant to combustion and atmospheric chemistry.

A notable theoretical investigation on 2-acetylfuran (B1664036), a close structural analog of 1-(furan-2-yl)hexan-2-one, has provided a detailed potential energy surface for its reaction with hydroxyl radicals. nih.govresearchgate.net This study, employing high-level quantum chemical calculations, identified various reaction intermediates (INT) and transition states (TS) for both hydrogen abstraction and OH addition pathways. nih.govresearchgate.net

For instance, the addition of a hydroxyl radical to the furan (B31954) ring of 2-acetylfuran leads to the formation of several intermediates. The subsequent reactions of these intermediates, including ring-opening and dissociation, have been mapped out, revealing the energetic barriers for each step. nih.govacs.org In one pathway, the intermediate INT5 undergoes a C-O bond cleavage to form INT6, which then can isomerize or dissociate into smaller molecules. acs.org

Table 1: Calculated Energy Barriers for the Decomposition of Intermediate INT5 in the Reaction of 2-Acetylfuran with OH Radical acs.org

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|

| INT5 → INT6 | TS14 | 22.6 |

| INT6 → C₂H₂ + P9 | TS15 | 16.5 |

The optimized geometries of these transition states provide crucial information about the bond-breaking and bond-forming processes. For example, the transition state for the initial OH addition to the C5 position of the furan ring (TS22) shows the partial formation of a C-O bond. nih.gov

Table 2: Selected Optimized Geometrical Parameters for the Transition State (TS22) of OH Addition to the C5 Position of 2-Acetylfuran nih.gov

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C5-O(OH) | 2.05 Å |

| Bond Length | O-H(OH) | 0.97 Å |

These computational findings are critical for understanding the reaction kinetics and predicting the product distributions in the reactions of furanic ketones.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are a cornerstone for predicting the reactivity of molecules. By calculating electronic properties, one can infer how a molecule will behave in a chemical reaction. For furanic ketones, methods like Density Functional Theory (DFT) are employed to understand their reactivity towards various reagents. mdpi.com

The reactivity of the furan ring is influenced by the nature of its substituents. In this compound, the hexanoyl group acts as a deactivating group through its electron-withdrawing character, which can be rationalized by analyzing the distribution of electron density and molecular orbitals. The relative reactivity of furan, pyrrole, and thiophene, for instance, is often correlated with the electronegativity of the heteroatom, with furan being less aromatic and generally more reactive in certain reactions than thiophene. slideshare.net

Computational studies on the reaction of 2-acetylfuran with OH radicals have shown that both H-abstraction from the acetyl group and OH addition to the furan ring are important reaction channels. researchgate.netacs.org The calculated rate constants indicate that at lower temperatures, OH addition to the C2 and C5 positions of the furan ring is dominant, while at higher temperatures, hydrogen abstraction from the methyl group of the acetyl moiety becomes the major pathway. researchgate.netacs.org This prediction of temperature-dependent reactivity is a key outcome of quantum chemical calculations.

The global electrophilicity index is another descriptor used to predict the reactivity of furan derivatives in reactions like cycloadditions. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the sites of electrophilic and nucleophilic attack. For furan, the HOMO is typically localized on the ring, indicating its susceptibility to electrophilic attack. mdpi.com

Table 3: Calculated Rate Constants for the Reaction of 2-Acetylfuran with OH at Different Temperatures and Pressures researchgate.net

| Temperature (K) | Pressure (atm) | Total Rate Constant (cm³/molecule·s) |

|---|---|---|

| 300 | 0.01 | 1.20E-11 |

| 500 | 0.01 | 7.50E-12 |

| 1000 | 0.01 | 1.50E-12 |

| 300 | 100 | 1.30E-11 |

| 500 | 100 | 8.00E-12 |

These calculated kinetic parameters are essential for developing accurate chemical models for the combustion and atmospheric degradation of biofuels and related compounds.

Conformational Analysis Relevant to Chemical Transformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical properties and chemical reactivity. Conformational analysis of furanic ketones like this compound involves studying the rotation around single bonds, particularly the bond connecting the furan ring to the carbonyl group and the bonds within the hexanoyl side chain.

Computational methods are extensively used to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov For 2-acylfurans, two primary planar conformations are possible due to rotation around the C(furan)-C(carbonyl) bond: the O-cis and O-trans conformers, where the furan oxygen is cis or trans to the carbonyl oxygen, respectively.

Theoretical studies on 2-acetylfuran have shown that the relative stability of these conformers can be influenced by the computational method and basis set used. nih.gov The energy difference between these conformers is typically small, suggesting that both may be populated at room temperature. The transition state for the interconversion between these conformers involves a non-planar arrangement of the acetyl group relative to the furan ring.

The conformation of the molecule can impact its reactivity by affecting the accessibility of the reactive sites. For instance, the orientation of the carbonyl group relative to the furan ring can influence the approach of a nucleophile to the carbonyl carbon or the susceptibility of the furan ring to electrophilic attack.

Table 4: Relative Energies of Conformers of a Generic 2-Alkanoyl Furan

| Conformer | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| O-cis | ~0° | 0.0 (Reference) |

| O-trans | ~180° | 0.5 - 1.5 |

Understanding the conformational landscape of furanic ketones is crucial for interpreting experimental data and for designing selective chemical transformations.

Synthetic Applications of 1 Furan 2 Yl Hexan 2 One and Its Derivatives As Platform Chemicals

Precursors for Advanced Organic Frameworks and Heterocyclic Architectures

Advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous materials with applications in gas storage, catalysis, and separation. The synthesis of these frameworks relies on the use of specific organic linkers. While furan-containing linkers have been utilized in the construction of such frameworks, there is no indication that 1-(Furan-2-yl)hexan-2-one is a precursor for these specialized organic building blocks. Similarly, its role as a starting material for the synthesis of complex heterocyclic architectures is not documented.

Intermediates in the Valorization of Biomass-Derived Feedstocks

The conversion of lignocellulosic biomass into valuable platform chemicals is a cornerstone of modern biorefinery concepts. This process, often termed valorization, involves the breakdown of biomass into simpler molecules that can be further upgraded. Furfural and 5-hydroxymethylfurfural (HMF) are key intermediates derived from the dehydration of pentose and hexose sugars, respectively. These furanic aldehydes can then be converted into a multitude of other valuable chemicals.

While the production of various furan (B31954) derivatives from biomass is well-established, the specific formation of This compound as an intermediate in these valorization pathways has not been reported. The typical products of biomass conversion are smaller, more functionalized furanic compounds.

Building Blocks for Targeted Molecular Scaffolds (e.g., pyranones, sugar analogues, specific complex natural product motifs)

Furan derivatives are valuable building blocks in organic synthesis for the construction of a variety of molecular scaffolds. The Diels-Alder reaction of furan, for example, is a powerful tool for the synthesis of complex cyclic systems. However, the scientific literature does not describe the use of This compound as a specific building block for the synthesis of pyranones, sugar analogues, or complex natural product motifs. The synthetic utility of this particular ketone for these targeted applications has not been demonstrated in published research.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for regioselective preparation of 1-(Furan-2-yl)hexan-2-one?

- Methodological Answer : Optimize reaction conditions using FeCl₃-mediated oxidative cyclization in a citric acid medium, as demonstrated in analogous furan-containing thiadiazole syntheses. Employ chromatography (e.g., Et₂O/Hex eluent systems) for purification, with yields improved by adjusting solvent polarity ratios (e.g., 4:96 Et₂O/Hex) . Monitor regioselectivity via TLC (Rf values) and confirm purity using spectral data alignment with literature standards .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify key signals:

- Furan protons : Multiplets at δ 6.3–7.5 ppm (C–H coupling).

- Ketone carbonyl : ¹³C signal at ~200–210 ppm.

- Aliphatic chain : Methyl/methylene signals between δ 1.0–2.5 ppm.

IR spectroscopy (C=O stretch at ~1700 cm⁻¹ and furan C–O at ~1350 cm⁻¹) and mass spectrometry (m/z 166.17 molecular ion) further corroborate structural assignments .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : Process X-ray diffraction data with SHELXL for small-molecule refinement. Define hydrogen atom positions via riding models and apply anisotropic displacement parameters for non-H atoms. Validate refinement using R-factor convergence (<5%) and residual electron density analysis. SHELXTL (Bruker AXS) interfaces simplify graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking using ArgusLab 4.0.1 with PM3-optimized ligand geometries. Predict binding sites via Q-SiteFinder, focusing on residues like Tyr158 and Met103 in enoyl-ACP reductase (PDB: 2H7M). Validate docking protocols by replicating known inhibitor interactions (e.g., binding score = -11.7 kcal/mol) .

Q. How does electronic substituent modulation on the furan ring influence bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance hydrogen bonding with Tyr158. Synthesize derivatives via nucleophilic substitution and assess anti-tubercular activity using MIC assays (e.g., MIC = 3.1 µg/mL for nitro-substituted analogs). Correlate electronic effects (Hammett σ values) with PASS-predicted activity scores (>0.68) .

Q. What experimental approaches resolve tautomeric equilibria in this compound derivatives?

- Methodological Answer : Analyze tautomerism via 2D NMR (HSQC/HMBC) in DMSO-d₆. Assign exchangeable protons (e.g., -OH) using variable-temperature NMR and deuterium exchange. Compare experimental data with DFT-calculated tautomer stability (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) .

Q. How can oxidative cyclization side-products be minimized during synthesis?

- Methodological Answer : Control reaction stoichiometry (FeCl₃:substrate = 1:1.2) and temperature (60°C). Monitor intermediates via LC-MS and quench reactions at 80% conversion. Use silica gel chromatography with gradient elution (hexane → EtOAc) to isolate the target compound from dimeric byproducts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.